4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Descripción general

Descripción

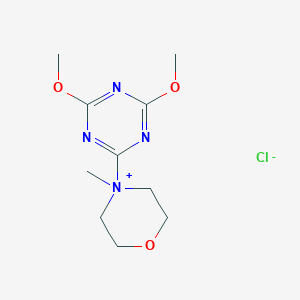

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is a chemical compound widely used in organic synthesis, particularly in peptide synthesis. It is known for its effectiveness as a coupling reagent, facilitating the formation of amides and esters. The compound’s structure includes a triazine ring substituted with two methoxy groups and a morpholinium ion, which enhances its reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). The reaction proceeds as follows:

Reactants: 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine.

Solvent: Tetrahydrofuran (THF).

Conditions: The reaction is carried out at room temperature with stirring until the formation of the desired product is complete.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Amide Bond Formation

DMTMM excels in amide synthesis by activating carboxylic acids, enabling coupling with amines even in sterically hindered systems. The reaction proceeds via a two-step mechanism:

-

Carboxylic Acid Activation : DMTMM reacts with the carboxylic acid to form an active triazine ester, releasing N-methylmorpholine (NMM) .

-

Nucleophilic Attack : The activated ester undergoes nucleophilic substitution by an amine, yielding the amide and releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH) .

Esterification Reactions

DMTMM facilitates ester formation between carboxylic acids and alcohols. The mechanism mirrors amide coupling, with alcohol acting as the nucleophile.

Solvent Efficiency Comparison:

Reaction yields for ester synthesis vary significantly with solvent choice. The table below compares DMTMM and CDMT/NMM systems in different solvents :

| Solvent | Coupling Agent | Yield (%) (15 min / 60 min) |

|---|---|---|

| THF | CDMT/NMM | 74 / 78 |

| THF | DMTMM | 80 / 89 |

| Methanol | CDMT/NMM | 93 / 95 |

| Methanol | DMTMM | 98 / 99 |

| Ethanol | CDMT/NMM | 92 / 95 |

| Ethanol | DMTMM | 98 / 99 |

Key Insight : DMTMM in protic solvents (methanol, ethanol) achieves near-quantitative yields within 15 minutes, outperforming the CDMT/NMM system .

Reaction Conditions:

-

Typically conducted in aprotic solvents (e.g., THF) at room temperature.

-

Yields exceed 90% for symmetrical and asymmetrical anhydrides, with minimal side products .

Mechanistic Insights and Byproducts

The triazine core of DMTMM enhances electrophilicity, stabilizing the transition state during nucleophilic attack. Key mechanistic steps include:

-

Triazine Ester Formation : Rapid activation of carboxylic acids at room temperature .

-

Byproduct Management : DMTOH, a non-basic byproduct, simplifies purification compared to urea-based coupling agents (e.g., HOBt) .

Advantages Over Competing Reagents:

| Parameter | DMTMM | PyBOP | DCC/HOBt |

|---|---|---|---|

| Reaction Time | 15–60 min | 1–2 h | 2–4 h |

| Steric Tolerance | High | Moderate | Low |

| Byproduct Solubility | Water-soluble | Requires extraction | Requires filtration |

| Cost | Low | High | Moderate |

Limitations and Optimization Strategies

-

Moisture Sensitivity : DMTMM degrades in humid conditions; reactions require anhydrous solvents or molecular sieves .

-

Scale-Up : Bulk reactions may require slow reagent addition to control exothermic activation .

DMTMM’s versatility, efficiency, and mild reaction conditions solidify its role as a cornerstone reagent in modern organic synthesis. Its applications span academia and industry, driven by its adaptability to diverse substrates and solvents.

Aplicaciones Científicas De Investigación

Peptide Synthesis

DMTMM is primarily recognized for its role as a coupling reagent in peptide synthesis. It serves as an alternative to traditional reagents like PyBOP and EDC (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide), providing several advantages:

- High Yield : DMTMM facilitates the formation of peptide bonds with high efficiency, resulting in superior yields of the desired peptides.

- Reduced Side Reactions : Compared to other coupling agents, DMTMM exhibits lower rates of side reactions, which enhances the purity of the synthesized peptides .

Experimental Procedure :

The general method involves dissolving the amino acids in a suitable solvent and adding DMTMM. The reaction proceeds to form an acyl intermediate that reacts with the amine to yield the peptide product.

Pharmaceutical Intermediate

DMTMM is employed as a pharmaceutical intermediate for activating carboxylic acids during drug synthesis. Its ability to activate these acids enhances their reactivity towards nucleophiles, facilitating various synthetic pathways in drug development .

Conjugate Vaccine Development

Recent studies have explored DMTMM's application in developing conjugate vaccines. For instance, it has been utilized in the synthesis of conjugates involving polysaccharides and proteins, which are crucial for eliciting immune responses against pathogens like Streptococcus pneumoniae .

Case Study 1: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis conditions using DMTMM, researchers reported that varying solvent conditions significantly impacted yield and purity. The study concluded that using DMTMM in a mixed solvent system resulted in higher yields compared to traditional methods.

Case Study 2: Vaccine Conjugation

A research team successfully synthesized a conjugate vaccine using DMTMM as a coupling agent. The study demonstrated that DMTMM effectively linked polysaccharide antigens to carrier proteins without significant side products, highlighting its potential in vaccine development .

Comparative Analysis with Other Coupling Agents

| Coupling Agent | Stability | Yield | Side Reactions | Application Area |

|---|---|---|---|---|

| DMTMM | High | High | Low | Peptide synthesis |

| PyBOP | Moderate | Moderate | Moderate | Peptide synthesis |

| EDC | Low | Variable | High | General coupling reactions |

| HOBt | Moderate | Moderate | Low | Peptide synthesis |

Mecanismo De Acción

The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride involves the activation of carboxylic acids to form reactive intermediates that readily react with nucleophiles such as amines or alcohols. The triazine ring plays a crucial role in stabilizing the intermediate, facilitating the formation of amide or ester bonds .

Comparación Con Compuestos Similares

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: Another coupling reagent used in peptide synthesis, known for its stability.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.

Uniqueness

This compound stands out due to its high reactivity and efficiency in coupling reactions, making it a valuable reagent in peptide synthesis and other organic transformations. Its ability to form stable intermediates and facilitate rapid reactions under mild conditions highlights its superiority over other coupling reagents .

Actividad Biológica

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, commonly referred to as DMTMM (Dimethoxytriazine Morpholinium Chloride), is a chemical compound primarily utilized in peptide synthesis as a coupling reagent. Its unique structural features, including a triazine ring and morpholinium moiety, suggest potential biological activities that merit further investigation.

- Molecular Formula : CHClNO

- Molecular Weight : 276.72 g/mol

- CAS Number : 3945-69-5

- Solubility : Soluble in water and methanol

- Melting Point : 110°C to 114°C

DMTMM functions as a coupling agent in peptide synthesis by activating carboxylic acids to form acyl intermediates. These intermediates can then react with amines to form amide bonds, facilitating the formation of peptides with high yields and minimal side reactions. This efficiency is attributed to the stability conferred by the triazine structure and the morpholinium ion's nucleophilicity .

Biological Activity Overview

While specific biological activity data for DMTMM is limited, its structural components suggest potential interactions with biological systems. Similar compounds have exhibited various biological activities, including:

- Antimicrobial Activity : Compounds with triazine moieties have been reported to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

- Antitumor Properties : Some triazine derivatives have shown promise in cancer research, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency :

- A study demonstrated that DMTMM outperformed traditional coupling agents like PyBOP in terms of yield and purity during peptide synthesis. The reaction conditions optimized for DMTMM resulted in higher yields of the desired peptides compared to other reagents.

- Comparative Analysis with Other Coupling Agents :

-

Potential Bioactivity Exploration :

- Although direct studies on the bioactivity of DMTMM are scarce, related compounds have been explored for their potential as antimicrobial agents. For instance, triazine derivatives have shown efficacy against various bacterial strains.

Data Table: Comparative Properties of Coupling Agents

| Coupling Agent | Structure Features | Yield Efficiency | Stability | Side Reactions |

|---|---|---|---|---|

| DMTMM | Triazine + Morpholinium | High | Stable | Low |

| PyBOP | Phosphonium Salt | Moderate | Moderate | Moderate |

| DIC | Carbodiimide | Low | Low | High |

Propiedades

IUPAC Name |

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTZEAOGFDXDAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370104 | |

| Record name | DMTMM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3945-69-5 | |

| Record name | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3945-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMTMM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003945695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMTMM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4,6-DIMETOSSI-1,3,5-TRIAZIN-2-IL)-4-METILMORFOLINIO CLORURO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMTMM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD6N6AV8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride used in the synthesis of glycopolypeptides?

A1: The research paper utilizes DMT-MM as a coupling reagent to attach different amino sugars onto a pre-synthesized poly(l-glutamic acid)-b-poly(N-isopropylacrylamide) (pGA-b-pNIPAM) block copolymer. [] This modification introduces saccharide moieties onto the pGA block, resulting in a glycosylated pGA-b-pNIPAM block copolymer. The versatility of DMT-MM allows for the incorporation of various amino sugars, expanding the possibilities for tailoring the glycopolypeptide's properties.

Q2: Why is the location of the saccharide moieties important in this study?

A2: The study aims to investigate the interaction between the synthesized glycopolypeptides and lectins, which are proteins that bind specifically to carbohydrates. For effective lectin interaction, the saccharide moieties need to be accessible. The research confirms the surface location of these saccharides through zeta potential measurements and lectin interaction assays. [] This surface localization ensures the successful binding of lectins to the glycosylated particles, highlighting the potential of these glycopolypeptides in targeted drug delivery applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.